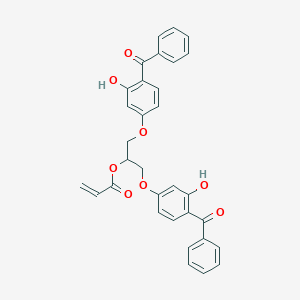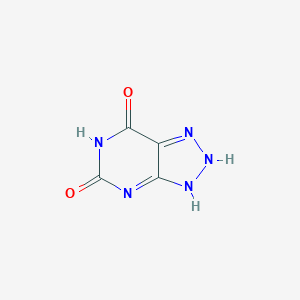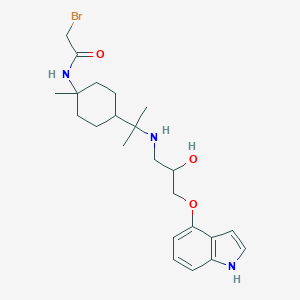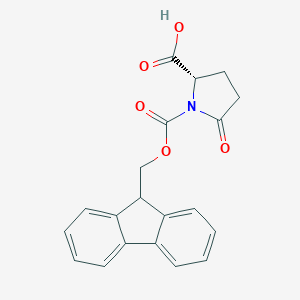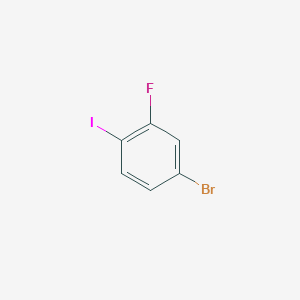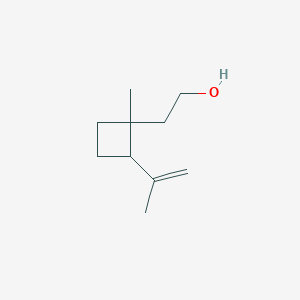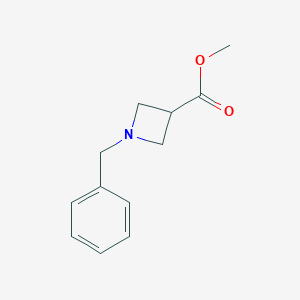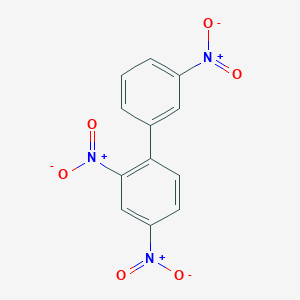
2,4,3'-Trinitrobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,3'-Trinitrobiphenyl (TNBP) is a nitroaromatic compound that has been widely used in scientific research due to its unique chemical properties. TNBP is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as acetone, benzene, and chloroform. This compound is a potent electron acceptor and has been used as an oxidizing agent in various chemical reactions.
作用机制
2,4,3'-Trinitrobiphenyl is a potent electron acceptor due to the presence of three nitro groups in its structure. 2,4,3'-Trinitrobiphenyl can accept electrons from various electron donors, including organic compounds and metal ions. 2,4,3'-Trinitrobiphenyl can also undergo one-electron reduction to form a nitro radical anion, which can react with other molecules to form various products. The mechanism of action of 2,4,3'-Trinitrobiphenyl is complex and depends on the reaction conditions and the nature of the electron donor.
生化和生理效应
2,4,3'-Trinitrobiphenyl has been shown to have both biochemical and physiological effects. 2,4,3'-Trinitrobiphenyl has been shown to induce oxidative stress in various cell types and to cause DNA damage. 2,4,3'-Trinitrobiphenyl has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. 2,4,3'-Trinitrobiphenyl has been shown to have neurotoxic effects and to cause behavioral changes in animals.
实验室实验的优点和局限性
2,4,3'-Trinitrobiphenyl has several advantages for use in lab experiments. 2,4,3'-Trinitrobiphenyl is a stable compound that can be easily synthesized and purified. 2,4,3'-Trinitrobiphenyl is also a potent oxidizing agent that can be used in various chemical reactions. However, 2,4,3'-Trinitrobiphenyl has several limitations for use in lab experiments. 2,4,3'-Trinitrobiphenyl is a toxic compound that can cause health hazards if not handled properly. 2,4,3'-Trinitrobiphenyl is also a potent electron acceptor that can interfere with the electron transfer processes in biological systems.
未来方向
2,4,3'-Trinitrobiphenyl has several potential future directions for scientific research. 2,4,3'-Trinitrobiphenyl can be used as a model compound for studying the reactivity of nitroaromatic compounds in the environment. 2,4,3'-Trinitrobiphenyl can also be used as a probe for studying the electron transfer processes in metalloproteins and as a fluorescence quencher in the study of protein-ligand interactions. 2,4,3'-Trinitrobiphenyl can also be used as an oxidizing agent in the synthesis of various organic compounds. Further research is needed to explore the potential applications of 2,4,3'-Trinitrobiphenyl in various scientific fields.
Conclusion:
In conclusion, 2,4,3'-Trinitrobiphenyl is a unique nitroaromatic compound that has been widely used in scientific research. 2,4,3'-Trinitrobiphenyl has several advantages for use in lab experiments, including its stability and potent oxidizing properties. However, 2,4,3'-Trinitrobiphenyl also has several limitations, including its toxicity and potential interference with biological processes. 2,4,3'-Trinitrobiphenyl has several potential future directions for scientific research, including its use as a model compound for studying the reactivity of nitroaromatic compounds in the environment and as a probe for studying the electron transfer processes in metalloproteins.
合成方法
2,4,3'-Trinitrobiphenyl can be synthesized by the nitration of biphenyl using nitric acid and sulfuric acid. The reaction takes place at room temperature and the yield of 2,4,3'-Trinitrobiphenyl is around 70%. The reaction can be represented as follows:
C12H10 + 3HNO3 → C12H7(NO2)3 + 3H2O
科学研究应用
2,4,3'-Trinitrobiphenyl has been used in various scientific research applications, including organic synthesis, material science, and environmental chemistry. 2,4,3'-Trinitrobiphenyl has been used as an oxidizing agent in the synthesis of various organic compounds, including nitroalkenes, nitroalkanes, and nitroarenes. 2,4,3'-Trinitrobiphenyl has also been used as a model compound for studying the reactivity of nitroaromatic compounds in the environment. 2,4,3'-Trinitrobiphenyl has been used as a probe for studying the electron transfer processes in metalloproteins and as a fluorescence quencher in the study of protein-ligand interactions.
属性
CAS 编号 |
102873-32-5 |
|---|---|
产品名称 |
2,4,3'-Trinitrobiphenyl |
分子式 |
C12H7N3O6 |
分子量 |
289.2 g/mol |
IUPAC 名称 |
2,4-dinitro-1-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-3-1-2-8(6-9)11-5-4-10(14(18)19)7-12(11)15(20)21/h1-7H |
InChI 键 |
NQRBQOCXMQTXJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
其他 CAS 编号 |
102873-32-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



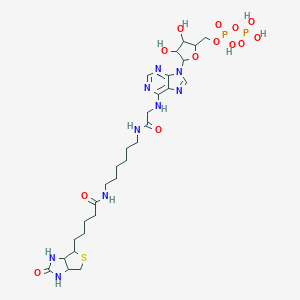
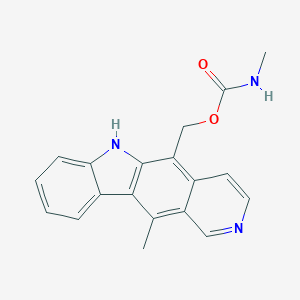
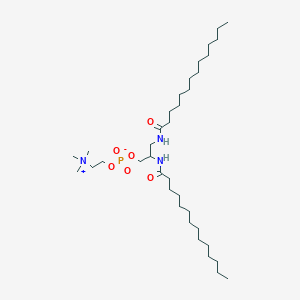
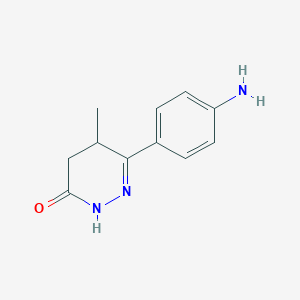
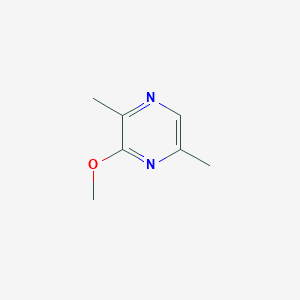
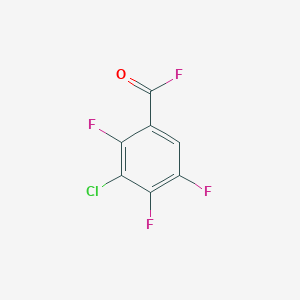
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
